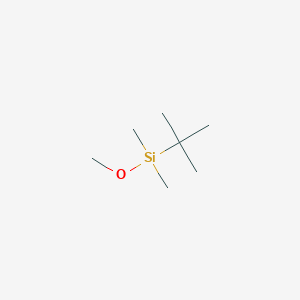

Tert-butyl(methoxy)dimethylsilane

Übersicht

Beschreibung

Tert-butyl(methoxy)dimethylsilane: is an organosilicon compound with the molecular formula C7H18OSi . It is a colorless liquid with a boiling point of 117-118°C and a density of 0.785±0.06 g/cm³ . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of chlorosilanes and other silicon-based compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Reaction of Dimethylchlorosilane with Tert-Butanol:

Reagents: Dimethylchlorosilane, tert-butanol, and a base such as triethylamine.

Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature.

Procedure: Dimethylchlorosilane is added dropwise to a solution of tert-butanol and triethylamine in anhydrous solvent (e.g., dichloromethane).

-

Reaction of Dimethylchlorosilane with Sodium Methoxide:

Industrial Production Methods:

- Industrial production of tert-butyl(methoxy)dimethylsilane typically involves large-scale reactions using the above methods. The reactions are optimized for yield and purity, and the product is often purified using techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

Reagents: Oxidizing agents such as hydrogen peroxide or peracids.

Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Products: Oxidation of tert-butyl(methoxy)dimethylsilane can lead to the formation of silanols or siloxanes.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride.

Conditions: Conducted under anhydrous conditions at low temperatures.

Products: Reduction can yield silanes with lower oxidation states.

-

Substitution:

Reagents: Nucleophiles such as alcohols or amines.

Conditions: Typically carried out in the presence of a base at room temperature.

Products: Substitution reactions can produce a variety of silicon-containing compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl(methoxy)dimethylsilane is predominantly used as a protecting group for hydroxyl groups during multi-step organic syntheses. Its bulky tert-butyl group provides steric protection, preventing unwanted reactions while allowing for selective deprotection at later stages. This property is crucial in the synthesis of complex organic molecules.

Comparison with Other Protecting Groups :

| Protecting Group | Steric Bulk | Ease of Removal | Common Uses |

|---|---|---|---|

| This compound | Moderate | Moderate | Protecting hydroxyl groups in organic synthesis |

| Trimethylsilyl Chloride | Low | Easy | General silylation of alcohols |

| Triisopropylsilyl Chloride | High | Difficult | Greater protection but challenging to remove |

Biological Research

In biological contexts, this compound is utilized to modify the surfaces of biomolecules. This modification enhances the stability and reactivity of these biomolecules, making them more suitable for various applications, including drug development and diagnostics.

- Case Study : In a study focusing on silicon-based drug development, researchers employed this compound to create stable derivatives of pharmaceutical compounds, demonstrating its utility in enhancing bioavailability and efficacy.

Industrial Applications

This compound finds extensive use in the industrial sector for producing silicone polymers and resins. Its properties make it ideal for manufacturing coatings, adhesives, and sealants that require durability and resistance to environmental factors.

- Industrial Process Example : The compound is involved in the formulation of high-performance sealants used in construction, providing excellent adhesion and weather resistance.

Preparation Methods

The synthesis of this compound typically involves reactions between dimethoxychlorosilane and tributylaluminum or chloromethyl isopropenyl chlorosilane under controlled conditions to ensure high yield and purity.

Synthetic Route:

- Reagents : Dimethylchlorosilane, tert-butanol, triethylamine.

- Conditions : Inert atmosphere (nitrogen), room temperature.

- Procedure :

- Add dimethylchlorosilane dropwise to a solution of tert-butanol and triethylamine in anhydrous solvent (e.g., dichloromethane).

- Purification via distillation.

Biochemical Pathways

This compound plays a significant role in biochemical reactions by acting as a silylating agent that forms silyl ethers with hydroxyl groups. This process is vital for protecting sensitive functional groups during chemical transformations.

Wirkmechanismus

Mechanism:

- The primary mechanism of action for tert-butyl(methoxy)dimethylsilane involves the formation of stable silicon-oxygen bonds. This stability is due to the strong affinity between silicon and oxygen atoms .

Molecular Targets and Pathways:

- The compound targets hydroxyl groups in organic molecules, forming silyl ethers. This modification protects the hydroxyl group from further reactions, allowing for selective transformations in complex synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

-

Trimethylsilyl Chloride:

- Used as a silylating agent for protecting hydroxyl groups.

- Less bulky compared to tert-butyl(methoxy)dimethylsilane, leading to different steric effects .

-

Triisopropylsilyl Chloride:

- Another silylating agent with larger steric bulk.

- Provides greater protection but may be more challenging to remove .

Uniqueness:

- This compound offers a balance between steric protection and ease of removal. Its unique combination of tert-butyl and methoxy groups provides distinct reactivity and stability compared to other silylating agents .

Biologische Aktivität

Tert-butyl(methoxy)dimethylsilane (TBDMS) is an organosilicon compound that serves as an important intermediate in the synthesis of various organosilicon compounds. This article explores its biological activity, including its biochemical properties, mechanisms of action, and potential applications in research and industry.

Overview of this compound

- Chemical Structure : TBDMS is characterized by a tert-butyl group, two methyl groups, and a methoxy group attached to a silicon atom. Its general formula is .

- Synthesis : The compound is typically synthesized through reactions involving dimethoxychlorosilane and tributylaluminum, followed by chloromethyl isopropenyl chlorosilane.

Target of Action

TBDMS acts primarily as a silylating agent, modifying hydroxyl groups in biomolecules. This modification can influence the chemical reactivity and stability of these biomolecules.

Mode of Action

The compound interacts with hydroxyl-containing compounds to form silyl ethers, which are crucial for protecting alcohols during organic synthesis. This reaction enhances the stability of the modified molecules, allowing for more selective reactions in multi-step synthetic processes.

Cellular Effects

While extensive documentation on the cellular effects of TBDMS is limited, its role in biochemical reactions suggests it may influence cellular functions by modifying the activity of hydroxyl-containing biomolecules. The formation of silyl ethers can protect these groups from unwanted reactions, thus preserving their biological activity.

Pharmacokinetics

TBDMS exhibits good thermal stability and solubility characteristics typical of organosilicon compounds. These properties facilitate its application in various chemical and biological contexts.

In Organic Synthesis

TBDMS is widely utilized as a protecting group for hydroxyl functionalities in organic synthesis. Its use allows chemists to prevent unwanted side reactions during complex synthetic procedures.

In Biological Research

The compound has potential applications in modifying surfaces of biomolecules to enhance their stability and reactivity. It is also explored in the development of silicon-based drugs and diagnostic agents.

Antiproliferative Activity

Recent studies have examined the antiproliferative effects of various organosilicon compounds related to TBDMS against cancer cell lines. For example, certain derivatives showed significant inhibition rates (IC50 values ranging from 2.2 to 8.7 µM) against various cancer cell lines, indicating potential applications in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TBDMS Derivative 1 | MCF-7 | 3.1 |

| TBDMS Derivative 2 | HCT 116 | 3.7 |

| TBDMS Derivative 3 | HEK 293 | 5.3 |

Antioxidant Activity

The antioxidant capacity of TBDMS derivatives has been evaluated using DPPH and FRAP assays. Notably, some compounds demonstrated pronounced antioxidant activity, which could be beneficial in mitigating oxidative stress in cells .

Case Studies

- Cancer Cell Lines : A study highlighted that certain derivatives of TBDMS exhibited selective antiproliferative activity against breast cancer cells (MCF-7), suggesting their potential as therapeutic agents .

- Oxidative Stress Models : In experiments using HCT 116 cells treated with tert-butyl hydroperoxide (TBHP), TBDMS derivatives showed significant protective effects against oxidative damage, indicating their role as potential antioxidants in therapeutic applications .

Eigenschaften

IUPAC Name |

tert-butyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-7(2,3)9(5,6)8-4/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFYMKQYUPMRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466044 | |

| Record name | tert-butyldimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-21-8 | |

| Record name | tert-butyldimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.